4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide
Overview
Description
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrCl2F2O2 and its molecular weight is 333.94 g/mol. The purity is usually 95%.
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Biological Activity
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including multiple halogen atoms and a difluoromethoxy group, which may enhance its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound primarily involves its capacity to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The bromide group acts as a leaving group, facilitating electrophilic reactions that can inhibit enzyme activity or alter protein function. This mechanism is crucial for understanding how the compound interacts with various biological targets.
Applications in Research
This compound has been investigated for several applications in scientific research:
- Enzyme Inhibition : It has been employed in studies to explore enzyme inhibition mechanisms, particularly in relation to cancer biology.
- Pharmacophore Development : The compound is being explored as a potential pharmacophore in the development of new therapeutic agents targeting various diseases.
- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the field of medicinal chemistry.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Below is a summary table detailing relevant findings from various studies:
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated its effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. Results indicated significant cytotoxicity, suggesting potential as an anticancer agent .
- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation .
- Structural Modifications : Investigations into structural modifications of the compound revealed that altering substituents could enhance its selectivity and potency against different biological targets .
Properties
IUPAC Name |
2-bromo-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXJCKYABFIZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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